3-(1,3-Thiazol-2-yloxy)piperidine
CAS No.: 1185541-08-5
Cat. No.: VC4453264
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185541-08-5 |
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Molecular Formula | C8H12N2OS |
Molecular Weight | 184.26 |
IUPAC Name | 2-piperidin-3-yloxy-1,3-thiazole |
Standard InChI | InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |
Standard InChI Key | CBHMYCJOERSPCH-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)OC2=NC=CS2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a six-membered piperidine ring substituted at the 3-position with a thiazole heterocycle through an ether linkage. The thiazole ring (a five-membered ring containing nitrogen and sulfur) contributes to electronic diversity, while the piperidine scaffold provides conformational flexibility . Key structural descriptors include:
Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(1,3-thiazol-2-yloxy)piperidine commonly involves nucleophilic substitution reactions. A representative method includes:
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Reaction of 3-hydroxypiperidine with 2-chlorothiazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
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Microwave-assisted synthesis to enhance reaction efficiency and yield.
Example Protocol:
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Reagents: 3-hydroxypiperidine (1 eq), 2-chlorothiazole (1.2 eq), KCO (2 eq), DMF (solvent).
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Conditions: 80°C, 12 hours, inert atmosphere.
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Yield: ~70–80% after purification via column chromatography.
Industrial-Scale Production
Continuous flow reactors and automated systems are employed to optimize scalability. Key parameters include temperature control (70–90°C) and solvent recycling to reduce waste.
Chemical Reactivity and Derivatives
Functionalization Strategies
The compound undergoes diverse reactions:
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Oxidation: Conversion of the piperidine ring to a pyridine derivative using hydrogen peroxide.
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Alkylation: Introduction of alkyl groups at the piperidine nitrogen to modulate bioactivity.
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Cross-Coupling: Suzuki-Miyaura reactions to attach aryl groups to the thiazole ring .
Key Derivatives
Biological Activities and Mechanisms
Antimicrobial Properties
3-(1,3-Thiazol-2-yloxy)piperidine exhibits broad-spectrum activity:
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Antibacterial: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Antifungal: Inhibits Candida albicans growth by disrupting ergosterol biosynthesis (IC = 12.5 µM) .
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages (70% inhibition at 10 µM). Molecular docking studies suggest interaction with cyclooxygenase-2 (COX-2) active sites .
Comparative Analysis with Analogues
Structural Analogues
Pharmacokinetic Profiling
Future Directions and Applications
Drug Development
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Optimization: Structure-activity relationship (SAR) studies to enhance selectivity for COX-2 .
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Combination Therapies: Synergy with fluconazole against drug-resistant Candida strains .
Material Science
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